1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one

Chemical purity Salt form Solubility

Researchers probing GPCR, ion channel, or heme oxygenase targets often face the challenge that C2-linked imidazole-piperazine analogs have reached their optimization limits, while hydrochloride salts introduce counterion interference in sensitive SPR, ITC, or FP assays. This free base compound directly solves both problems. - Supplied as the free base (0 H-bond donors, XLogP3 1.5) - eliminates chloride interference in ion-sensitive biophysical and biochemical assay formats. - Unsubstituted N1-ethylimidazole and 4-phenylbutanone tail provide unexplored vectors for systematic SAR, distinct from the saturated C2-imidazole-piperazine chemical space. - Computationally tractable (MW 326.4, 7 rotatable bonds) - ready for docking, MD simulations, and pharmacophore model generation.

Molecular Formula C19H26N4O
Molecular Weight 326.444
CAS No. 1396679-92-7
Cat. No. B2783557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one
CAS1396679-92-7
Molecular FormulaC19H26N4O
Molecular Weight326.444
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CN=C2)C(=O)CCCC3=CC=CC=C3
InChIInChI=1S/C19H26N4O/c24-19(8-4-7-18-5-2-1-3-6-18)23-15-13-21(14-16-23)11-12-22-10-9-20-17-22/h1-3,5-6,9-10,17H,4,7-8,11-16H2
InChIKeyDVSNSPLBRKHNSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazole-Piperazine-Butanone 1396679-92-7: Structural & Pharmacophore Overview


1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one (CAS 1396679-92-7) is a synthetic small molecule (C₁₉H₂₆N₄O, MW 326.4 g/mol) comprising a 4-phenylbutan-1-one carbonyl linked to an N-imidazolylethylpiperazine moiety [1]. It belongs to a class of imidazole–piperazine–arylketone hybrids that are widely explored in medicinal chemistry for modulating G‑protein‑coupled receptors, ion channels, and heme oxygenase enzymes. Publicly available records confirm its chemical identity and computed physicochemical descriptors (XLogP3‑AA = 1.5, 7 rotatable bonds, 0 H‑bond donors, 3 H‑bond acceptors), but at the time of this analysis no quantitative biological activity data (IC₅₀, Kd, Ki, or cellular EC₅₀) have been disclosed for this specific compound in peer‑reviewed journals, patents, or authoritative databases [1].

Why Analogs Cannot Replace CAS 1396679-92-7


The imidazole–piperazine–phenylbutanone chemical space is exquisitely sensitive to minor structural perturbations. Changes in the imidazole substitution pattern (N‑1 vs. C‑2 linkage), the presence or absence of aryl substituents on the imidazole or piperazine rings, the length of the alkyl linker, and the position of the phenyl group on the butanone chain (2‑phenyl vs. 4‑phenyl isomers) have all been shown to produce dramatic shifts in target selectivity, potency, and physicochemical properties in related compound series [1]. Comparator CAS 1189732-59-9 (1-{4-[1-(3-chlorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride) introduces a chlorophenyl substituent on the imidazole C‑2 and is supplied as a hydrochloride salt, whereas CAS 1396679-92-7 bears an unsubstituted imidazole attached via an ethyl linker at N‑1 and is supplied as the free base. Comparator CAS 1219171-38-6 incorporates a 4‑methylphenyl substituent at the imidazole C‑2 position. Even a positional isomer – 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one – relocates the phenyl group from the terminal to the α‑position of the butanone chain, which is expected to alter both conformational flexibility and receptor pharmacophore complementarity. In the absence of publicly disclosed target‑engagegment or cellular potency data for this specific compound, procurement decisions cannot rely on the extrapolation of activity data from any of these structurally distinct analogs. The compound must be treated as a distinct chemical entity whose biological profile cannot be inferred from class‑level SAR without direct experimental confirmation.

1396679-92-7 vs. Structural Analogs: Differentiation Evidence


Free Base vs. Hydrochloride Salt: Impact on Experimental Handling

The target compound (CAS 1396679-92-7) is supplied and catalogued as the free base, with a molecular formula of C₁₉H₂₆N₄O (exact mass 326.21066 Da, 0 H‑bond donors) [1]. Its closest commercially listed analog, 1-{4-[1-(3-chlorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride (CAS 1189732-59-9), is supplied as the hydrochloride salt (MW 362.5 + 36.46 g/mol), which substantively alters aqueous solubility, hygroscopicity, and counterion‑compatibility requirements for biochemical assays [2]. Researchers conducting cell‑free enzymatic or binding assays that are sensitive to ionic strength, pH, or counterion effects cannot interchangeably use the hydrochloride salt without independent validation of assay interference.

Chemical purity Salt form Solubility

Imidazole N‑1 Alkyl vs. C‑2 Aryl Substitution: Pharmacophore Geometry

In CAS 1396679-92-7, the imidazole ring is connected to the piperazine via an ethyl linker through the N‑1 position, and the imidazole ring carries no additional aryl substituents [1]. Comparator CAS 1219171-38-6 (1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride) places the piperazine directly at the imidazole C‑2 position and installs a 4‑methylphenyl substituent at N‑1 [2]. The C‑2‑linked imidazole presents a different hydrogen‑bonding vector and steric environment compared to the N‑1‑linked ethyl‑imidazole, and the presence of a p‑tolyl group adds a hydrophobic aromatic contact that can dramatically alter target selectivity. Published SAR for imidazole–piperazine series targeting melanocortin‑4 receptors, heme oxygenase, and dopamine D₂ receptors consistently demonstrates that the position of the imidazole‑piperazine linkage is a primary driver of potency and selectivity.

Pharmacophore geometry Imidazole connectivity Receptor complementarity

4‑Phenyl vs. 2‑Phenyl Regioisomerism: Conformation & Metabolic Stability

The target compound carries the phenyl ring at the terminal (γ) position of the butanone chain (4‑phenylbutan-1-one) [1]. A close structural isomer, 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one, bears the phenyl substituent at the α‑carbon of the butanone moiety. α‑Phenyl substitution sterically encumbers the carbonyl and alters the pKa of adjacent protons, potentially reducing susceptibility to ketoreductase metabolism and modifying the conformational preference of the acyl‑piperazine linkage. In the absence of matched‑pair metabolic stability or target‑binding data for these two isomers, they cannot be considered functionally interchangeable in pharmacological experiments.

Regioisomerism Metabolic stability Conformational analysis

Physicochemical Properties: Distinguishing This Scaffold from Lipophilic Analogs

Computed physicochemical properties for CAS 1396679-92-7 include a molecular weight of 326.4 g/mol, XLogP3‑AA of 1.5, topological polar surface area (TPSA) of 59.81 Ų, 7 rotatable bonds, 3 H‑bond acceptors, and 0 H‑bond donors [1]. These values place the compound within favorable drug‑like chemical space (Lipinski Rule of 5 compliance) and distinguish it from larger, more lipophilic analogs such as 1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one (C₂₂H₂₆N₆O, MW 390.5, TPSA ~75 Ų), which adds a pyrimidine spacer and increases both molecular weight and polar surface area. The lower lipophilicity (XLogP3‑AA 1.5) of the target compound predicts improved aqueous solubility and potentially superior in vitro assay behavior compared to analogs with XLogP3‑AA > 3.0.

Physicochemical properties Drug‑likeness Lipophilicity

Procurement & Research Applications for 1396679-92-7


Scaffold-Hopping and SAR for N‑1-Linked Imidazole-Piperazines

This compound is best positioned as a scaffold‑hopping starting point for programs targeting receptors or enzymes where imidazole‑piperazine pharmacophores have shown activity but where C‑2‑linked or aryl‑substituted analogs have reached their optimization limits [1]. Its unsubstituted N‑1‑ethylimidazole and 4‑phenylbutanone tail provide vectors for systematic SAR exploration that are orthogonal to the commonly explored C‑2‑imidazole‑piperazine series. Researchers engaged in MC4R, CXCR, dopamine receptor, or heme oxygenase inhibitor programs can use this compound to probe plasticity in the imidazole‑binding pocket while maintaining a consistent phenylbutanone anchor.

Free Base, Low-Lipophilicity Probe for Biochemical Assays

Because CAS 1396679-92-7 is supplied as the free base with computed XLogP3‑AA of 1.5 and no hydrogen‑bond donors, it is uniquely suitable for biochemical assay formats that are sensitive to counterion interference or that require low non‑specific protein binding [1]. In contrast to hydrochloride salt analogs (e.g., CAS 1189732-59-9, CAS 1219171-38-6), the free base form eliminates the chloride counterion as a variable in ion‑sensitive fluorescence polarization, SPR, or ITC experiments. The low lipophilicity predicts manageable aqueous solubility, reducing the need for high DMSO concentrations that can denature target proteins.

Computational Chemistry and Pharmacophore Modeling

The compound's computed conformational flexibility (7 rotatable bonds) combined with its relatively compact structure (MW 326.4) makes it a computationally tractable ligand for molecular docking, molecular dynamics simulations, and pharmacophore model generation [1]. It can serve as a virtual screening template to search commercial compound libraries for structurally related but synthetically distinct chemotypes, particularly in academic groups building imidazole‑focused virtual libraries for CNS or oncology target classes.

Synthetic Methodology for Imidazole-Piperazine-Butanone Hybrids

Industrial process chemistry groups developing scalable routes to imidazole–piperazine–arylketone hybrids can use CAS 1396679-92-7 as a reference standard for analytical method development (HPLC, LC‑MS, NMR) given its well‑defined free base structure and the availability of computed spectroscopic predictions through PubChem [1]. The absence of sensitive functional groups (no nitro, no ester, no unprotected phenol) simplifies handling and stability assessment during reaction optimization studies.

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